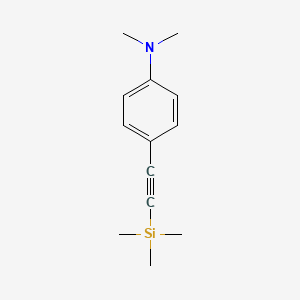

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

Descripción

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline (CAS: 40230-97-5) is a functionalized aniline derivative with the molecular formula C₁₃H₁₉NSi and a molecular weight of 217.39 g/mol . It features a dimethylamino group (–N(CH₃)₂) at the para position of the benzene ring and a trimethylsilyl (TMS)-protected ethynyl group (–C≡C–Si(CH₃)₃). This compound is synthesized via a palladium-catalyzed Sonogashira coupling between 4-bromo-N,N-dimethylaniline and ethynyltrimethylsilane, using bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts . The TMS group acts as a protective moiety for the alkyne, enabling subsequent deprotection for further functionalization .

Propiedades

IUPAC Name |

N,N-dimethyl-4-(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NSi/c1-14(2)13-8-6-12(7-9-13)10-11-15(3,4)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEFXFPTVUQSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455437 | |

| Record name | N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40230-97-5 | |

| Record name | N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Trimethylsilylethynyl-4-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of N,N-dimethylaniline with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-pressure liquid chromatography (HPLC) is common to purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline has a molecular formula of C13H19NSi and a molecular weight of 217.38 g/mol. The compound features a trimethylsilyl group, an ethynyl group, and a dimethylamino group attached to a phenyl ring, which enhances its reactivity and stability in various chemical reactions.

Organic Synthesis

This compound is widely used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various derivatives utilized in pharmaceuticals and agrochemicals. Its unique functional groups facilitate multiple synthetic pathways, including:

- Cationic Photosensitizers : The compound has been employed in synthesizing cationic photosensitizers for photodynamic therapy, demonstrating its utility in medicinal chemistry .

- Cross-Coupling Reactions : It participates in lithium palladium-catalyzed cross-coupling reactions, yielding high-purity products essential for advanced organic synthesis .

Materials Science

The compound's structural features make it suitable for developing advanced materials with specific properties:

- Organic Semiconductors : It is utilized in the production of organic semiconductors, crucial for flexible electronic devices and displays .

- Polymers and Coatings : this compound contributes to formulating polymers that exhibit enhanced thermal stability and mechanical properties .

Biological Research

This compound has shown potential biological activities, making it valuable for research into various biological pathways:

- Antiviral Properties : It has demonstrated effectiveness in inhibiting the replication of viruses such as Hepatitis C.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, influencing signal transduction pathways.

Case Study 1: Photodynamic Therapy

In a study conducted by researchers at the University of Groningen, this compound was synthesized as part of a series of cationic photosensitizers used in photodynamic therapy. The compound exhibited effective light absorption properties and was shown to induce cytotoxic effects on cancer cells upon light activation .

Case Study 2: Organic Electronics

A research group explored the use of this compound in developing organic semiconductor materials. The findings indicated that the compound's incorporation into polymer matrices significantly improved the electrical conductivity and thermal stability of the resulting materials, making them suitable for use in flexible electronics .

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, making the compound versatile in different applications .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- The diphenylamino variant (1-Ph) exhibits increased steric bulk and electron-donating capacity compared to the dimethylamino group, influencing solubility and reactivity .

- TMS-deprotected analogs (e.g., 2-Me) lack the protective silyl group, making them more reactive but less stable under acidic or oxidative conditions .

- Substitution with electron-withdrawing groups (e.g., NO₂) shifts absorption maxima to longer wavelengths due to enhanced conjugation .

Electronic and Optical Properties

The electronic structure of these compounds is highly tunable via substituent modification:

Absorption and Fluorescence:

- N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline : Absorption maxima (λmax) for its analog N,N-dimethyl-4-(4-nitrophenylethynyl)aniline in chloroform is 416 nm .

- N,N-Diphenyl-4-((trimethylsilyl)ethynyl)aniline (1-Ph) : Expected to exhibit a red-shifted λmax compared to dimethyl derivatives due to extended conjugation from phenyl groups.

- Fluorescence: Derivatives like N,N-dimethyl-4-(quinolinylethynyl)aniline show temperature-dependent fluorescence with mega-Stokes shifts, attributed to twisted intramolecular charge transfer (TICT) .

Quantum Yields:

- N,N-Dimethyl-4-(2-phenylpyrimidoindazol-4-yl)aniline (4e) : Fluorescence quantum yield of 0.068 , demonstrating the impact of heterocyclic substituents on emissive properties .

Actividad Biológica

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a trimethylsilyl group attached to an ethynyl group linked to an aniline derivative, presents unique properties that may influence its interaction with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially facilitating its penetration into biological membranes.

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. The trimethylsilyl-ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds with polar residues. These interactions may modulate enzyme or receptor activity, leading to various biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties. Studies have shown that certain derivatives can inhibit viral replication in vitro, particularly against viruses such as Hepatitis C and Influenza. For instance, compounds with similar structures have been reported to demonstrate significant inhibitory effects on viral enzymes, which could be extrapolated to suggest potential antiviral applications for this compound .

Cytotoxicity Studies

In vitro studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggest that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Interaction with Biological Targets

The compound's ability to interact with biological targets has been explored in several studies. For example, it has been shown to covalently modify specific amino acids in proteins, leading to changes in their function. Such interactions are essential for understanding how this compound might be used therapeutically .

Data Table: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of this compound against Hepatitis C virus (HCV). The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential for therapeutic use.

- Cytotoxic Analysis : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed IC50 values indicating effective inhibition at low concentrations, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.